Synthetic Utility: (3-Chlorophenyl)(4-methoxyphenyl)methanone is a Validated Intermediate in Liarozole Fumarate Synthesis
(3-Chlorophenyl)(4-methoxyphenyl)methanone is explicitly disclosed as the starting material (Intermediate II) in the synthesis of Liarozole fumarate, a known retinoic acid metabolism-blocking agent [1]. In contrast, the unsubstituted analog 4-methoxybenzophenone (CAS 611-94-9) and other halogen-substituted isomers lack a defined, patented synthetic role in this or comparable pharmaceutical pathways. The compound undergoes a defined sequence of reactions: Friedel-Crafts acylation, followed by regioselective nitration, which is directed by the specific substitution pattern [1]. This established utility provides a clear, application-specific reason for procurement that is not shared by its in-class analogs.
| Evidence Dimension | Validated role as a specific intermediate in a patented pharmaceutical synthesis route |
|---|---|
| Target Compound Data | Validated (Intermediate II in Liarozole fumarate synthesis route) |
| Comparator Or Baseline | 4-Methoxybenzophenone (CAS 611-94-9) and other halogen-substituted benzophenone isomers |
| Quantified Difference | Not applicable; qualitative difference in defined synthetic utility. |
| Conditions | Patented synthetic route for Liarozole fumarate (EP 0260744, US 4859684) [1] |
Why This Matters
This validates the procurement of this specific compound for research groups working on, or referencing, this specific synthetic pathway or developing related benzimidazole derivatives.
- [1] Drug Synthesis Database. (n.d.). (3-chlorophenyl)(4-methoxyphenyl)methanone (Intermediate No. 16688). Yaozh.com. View Source
